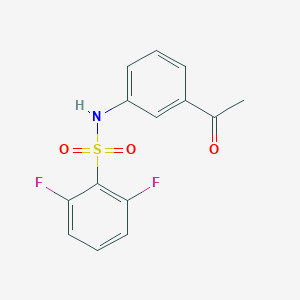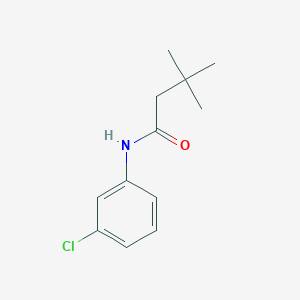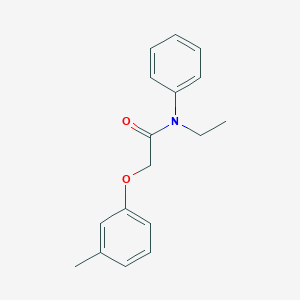
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione, commonly known as NBD, is a fluorescent dye that is widely used in scientific research. It is a xanthenedione derivative that exhibits strong fluorescence properties, making it a popular choice for a variety of applications.
Mécanisme D'action
The fluorescence properties of NBD are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, NBD undergoes a rapid proton transfer within its molecule, resulting in a shift in the absorption and emission spectra. This unique mechanism of action makes NBD a highly sensitive and selective fluorescent probe.
Biochemical and Physiological Effects:
NBD is a non-toxic fluorescent dye that is widely used in biological systems. It has been shown to have minimal effects on the structure and function of proteins and other biomolecules, making it an ideal tool for studying biological processes. NBD has also been used to study the transport and localization of molecules within cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD is its strong fluorescence properties, which make it a highly sensitive and selective probe. It is also relatively easy to synthesize and can be attached to a variety of biomolecules. However, one limitation of NBD is that it can be affected by changes in pH and temperature, which can affect its fluorescence properties. Additionally, NBD can be sensitive to quenching by other molecules in biological systems.
Orientations Futures
There are many potential future directions for the use of NBD in scientific research. One area of interest is the development of new methods for attaching NBD to biomolecules, which could improve its sensitivity and selectivity. Another area of interest is the use of NBD in live-cell imaging, which could provide new insights into the dynamics of biological processes. Additionally, NBD could be used in the development of new biosensors for detecting specific molecules in biological systems.
Méthodes De Synthèse
The synthesis of NBD involves the reaction of 2-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The resulting product is then treated with a reducing agent such as sodium borohydride to produce NBD. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
NBD has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study the structure and function of proteins and other biomolecules. NBD can be attached to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding or binding interactions.
Propriétés
Nom du produit |
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione |
|---|---|
Formule moléculaire |
C23H27NO6 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
10a-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |
InChI |
InChI=1S/C23H27NO6/c1-21(2)9-15(25)19-17(11-21)30-23(27)12-22(3,4)10-16(26)20(23)18(19)13-7-5-6-8-14(13)24(28)29/h5-8,18,20,27H,9-12H2,1-4H3 |
Clé InChI |
GORMMYWRNUWTJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)










![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
